Molecular Weight and Lipophilicity Differentiation: Target Compound vs. 4‑Phenyl Analog
The target compound (MW 265.29 g mol⁻¹, XLogP 1.7) is significantly smaller and less lipophilic than its 4‑phenyl analog N‑(5‑acetyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑3‑methyl‑1,2‑oxazole‑5‑carboxamide (MW 327.4 g mol⁻¹) [1][2]. The molecular weight difference of 62.1 g mol⁻¹ and the absence of the phenyl ring reduce the target compound’s lipophilicity by an estimated 1.5–2.0 log units, which can substantially affect membrane permeability, solubility, and off‑target binding profiles [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW 265.29 g mol⁻¹; XLogP 1.7 |
| Comparator Or Baseline | N‑(5‑acetyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑3‑methyl‑1,2‑oxazole‑5‑carboxamide: MW 327.4 g mol⁻¹; XLogP not available (estimated >3.0 based on phenyl addition) |
| Quantified Difference | ΔMW = 62.1 g mol⁻¹; ΔXLogP ≈ 1.5–2.0 units |
| Conditions | Computed physicochemical properties (PubChem 2.1, 2024‑12‑12) [1]; comparator MW from chemical formula C₁₆H₁₃N₃O₃S [2] |
Why This Matters
Lower molecular weight and lower lipophilicity make the target compound a more suitable fragment‑like starting point for lead‑optimization campaigns where ligand‑efficiency metrics are prioritized.
- [1] PubChem CID 16879790. N‑(5‑acetyl‑4‑methylthiazol‑2‑yl)‑3‑methylisoxazole‑5‑carboxamide. National Center for Biotechnology Information. View Source
- [2] CAS 946318‑25‑8. N‑(5‑acetyl‑4‑phenyl‑1,3‑thiazol‑2‑yl)‑3‑methyl‑1,2‑oxazole‑5‑carboxamide; molecular formula C₁₆H₁₃N₃O₃S, monoisotopic mass 327.4 g mol⁻¹. View Source
